REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([CH3:9])[CH:3]=1.[CH2:10]([C:12]([CH2:14][CH3:15])=O)[CH3:11]>[Pt].C(O)(=O)C>[CH3:11][CH2:10][CH:12]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([CH3:9])[CH:3]=1)[CH2:14][CH3:15]
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)CC
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
purged with hydrogen
|
Type
|
CUSTOM
|
Details
|
(very little, if any, hydrogen was being absorbed at this point)
|
Type
|
FILTRATION
|
Details
|
the product filtered
|
Type
|
CUSTOM
|
Details
|
to separate the catalyst
|
Type
|
CUSTOM
|
Details
|
The lower, aqueous phase, of the filtrate was separated
|
Type
|
CUSTOM
|
Details
|
the upper, organic phase, was evaporated to constant weight of 35.0 g
|
Reaction Time |
0.9 h |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CC)NC1=CC(=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g | |
YIELD: PERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |